

spectroscopic analysis of 1-(Morpholinocarbonylmethyl)piperazine (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1-(Morpholinocarbonylmethyl)piperazine

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Spectroscopic Analysis of 1-(Morpholinocarbonylmethyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **1-(Morpholinocarbonylmethyl)piperazine**. Due to the limited availability of published experimental data for this specific molecule, this document focuses on predicted spectroscopic data based on its chemical structure, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for the characterization and analysis of this and structurally related compounds.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for **1-(Morpholinocarbonylmethyl)piperazine**. These predictions are derived from established

principles of organic spectroscopy and analysis of the compound's functional groups: a piperazine ring, a morpholine ring, a methylene bridge, and a tertiary amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 3.65	t, J = 4.8 Hz	4H	H-3', H-5' (Morpholine)
~ 3.45	t, J = 4.8 Hz	4H	H-2', H-6' (Morpholine)
~ 3.20	s	2H	H-7 (Methylene)
~ 2.60	t, J = 5.0 Hz	4H	H-2, H-6 (Piperazine)
~ 2.45	t, J = 5.0 Hz	4H	H-3, H-5 (Piperazine)
~ 1.80 (broad)	s	1H	H-4 (Piperazine NH)

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~ 168.0	C=O (Amide)
~ 66.8	C-3', C-5' (Morpholine)
~ 60.5	C-7 (Methylene)
~ 53.0	C-2, C-6 (Piperazine)
~ 45.5	C-3, C-5 (Piperazine)
~ 45.0	C-2', C-6' (Morpholine)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for **1-(Morpholinocarbonylmethyl)piperazine** are as follows.

Wavenumber (cm ⁻¹)	Intensity	Functional Group
3400 - 3200	Medium, Broad	N-H Stretch (Piperazine)
2950 - 2800	Strong	C-H Stretch (Aliphatic)
1650 - 1630	Strong	C=O Stretch (Tertiary Amide) [1]
1470 - 1440	Medium	C-H Bend (Methylene/Ring)
1280 - 1180	Strong	C-N Stretch (Amine/Amide)
1120 - 1080	Strong	C-O-C Stretch (Ether in Morpholine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **1-(Morpholinocarbonylmethyl)piperazine** (C₁₁H₂₁N₃O₂), the predicted molecular weight is approximately 227.30 g/mol .

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z	Ion
228.17	[M+H] ⁺
250.15	[M+Na] ⁺

Predicted Fragmentation Pattern:

The molecule is expected to fragment at the bonds adjacent to the nitrogen atoms and the carbonyl group. Common fragments would likely arise from the cleavage of the piperazine and morpholine rings, as well as the loss of the morpholinocarbonyl or piperazinylmethyl moieties.

The fragmentation of piperazine analogues often involves cleavage of the C-N bonds within the piperazine ring and the bonds connecting the piperazine ring to its substituents.[2]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **1-(Morpholinocarbonylmethyl)piperazine**.

NMR Spectroscopy Sample Preparation

- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, D₂O, DMSO-d₆).[3]
- Sample Concentration: For a ¹H NMR spectrum, dissolve 5-25 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[3] For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended.[3]
- Sample Preparation:
 - Weigh the sample and place it in a clean, dry vial.
 - Add the deuterated solvent and gently agitate to dissolve the sample completely.
 - Using a Pasteur pipette with a cotton wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[4]
 - Cap the NMR tube and label it appropriately.[3]

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

- Instrument Preparation: Ensure the ATR crystal is clean before analysis. A background spectrum of the clean, empty crystal should be collected.[5]
- Sample Application:
 - For a solid sample, place a small amount of the powder onto the center of the ATR crystal. [6] Use the pressure clamp to ensure good contact between the sample and the crystal.[7]
 - For a liquid sample, place a single drop onto the crystal.[7]

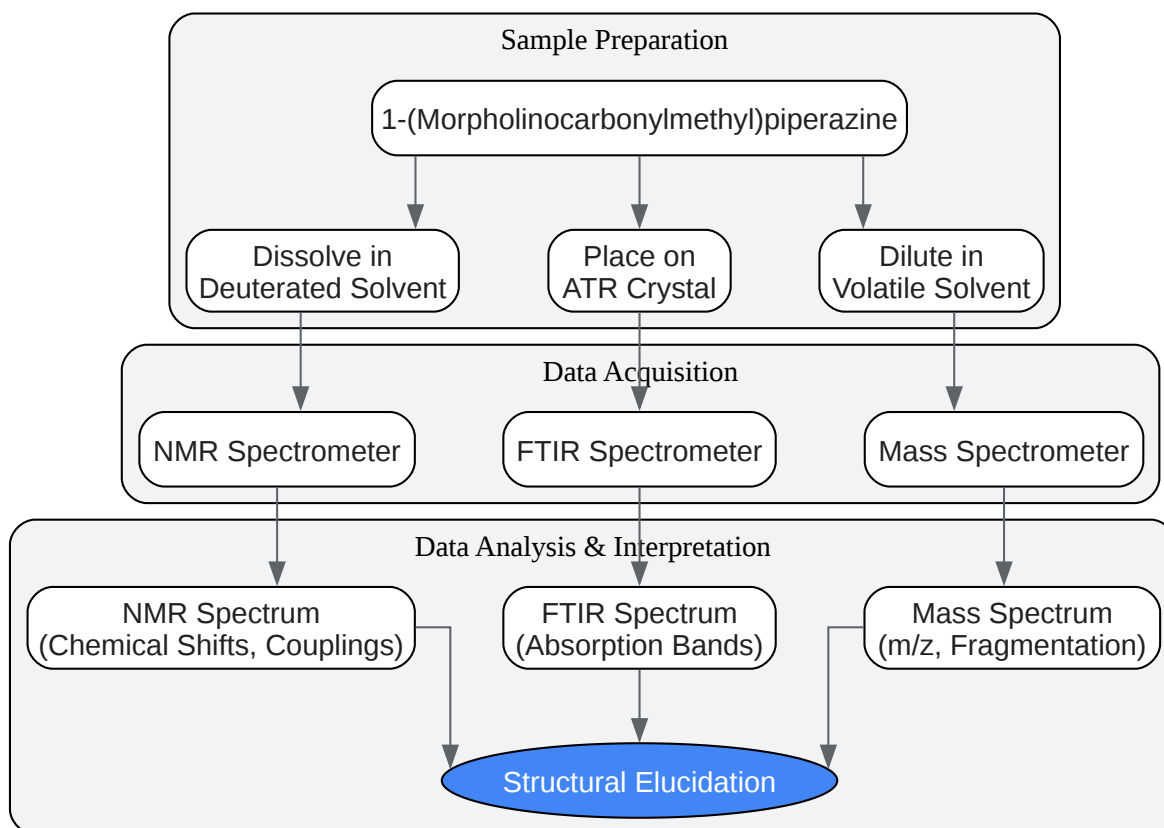
- **Data Acquisition:** Collect the spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.
- **Cleaning:** After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Electrospray Ionization (ESI) Mass Spectrometry

- **Sample Preparation:**
 - Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a solvent compatible with ESI-MS, such as a mixture of water and acetonitrile or methanol.[8]
 - To enhance ionization in positive ion mode, a small amount of a volatile acid like formic acid (0.1%) can be added to the solution.[8]
- **Infusion:** The sample solution can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[8][9]
- **Data Acquisition:** Acquire the mass spectrum in the desired mass range. The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized for the compound.[10]

Visualizations

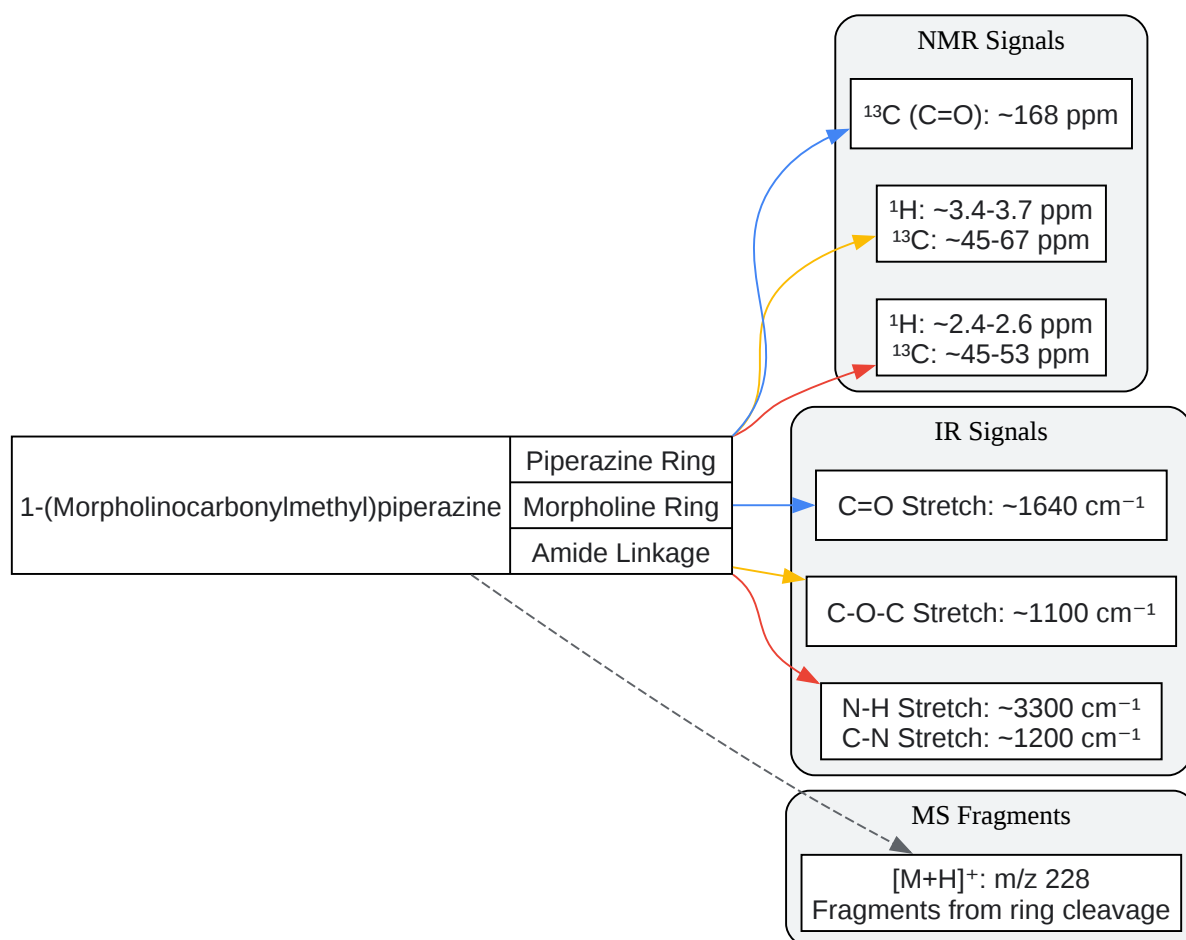
Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Functional Groups and Predicted Spectroscopic Signals



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Caption: Logical relationship between functional groups and their predicted spectroscopic signals.

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